
sodiuM 2,5-dichloropyriMidin-4-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,5-dichloropyrimidin-4-olate is a chemical compound with the molecular formula C4HCl2N2NaO and a molecular weight of 186.96 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyrimidine ring and a sodium salt at the 4 position.
Méthodes De Préparation
One common method involves the reaction of 2,5-dichloropyrimidin-4-ol with sodium hydroxide to form the sodium salt . Industrial production methods may involve large-scale chlorination and subsequent neutralization reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Sodium 2,5-dichloropyrimidin-4-olate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove chlorine atoms.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,5-dichloropyrimidin-4-ol and sodium hydroxide.
Common reagents used in these reactions include sodium hydroxide, amines, thiols, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 2,5-dichloropyrimidin-4-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of sodium 2,5-dichloropyrimidin-4-olate involves its interaction with specific molecular targets. The chlorine atoms and the pyrimidine ring structure allow it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to antimicrobial or antiviral effects .
Comparaison Avec Des Composés Similaires
Sodium 2,5-dichloropyrimidin-4-olate can be compared with other pyrimidine derivatives, such as:
2,5-Dichloropyrimidin-4-ol: Similar structure but lacks the sodium salt, which may affect its solubility and reactivity.
2-Aminopyrimidine Derivatives: These compounds have an amino group instead of chlorine atoms and exhibit different biological activities.
4(3H)-Pyrimidinone, 2,5-dichloro-, sodium salt (11): A closely related compound with similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the sodium salt, which can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C4HCl2N2NaO |
|---|---|
Poids moléculaire |
186.96 g/mol |
Nom IUPAC |
sodium;2,5-dichloropyrimidin-4-olate |
InChI |
InChI=1S/C4H2Cl2N2O.Na/c5-2-1-7-4(6)8-3(2)9;/h1H,(H,7,8,9);/q;+1/p-1 |
Clé InChI |
WXTHVGQORJVAOV-UHFFFAOYSA-M |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B14114734.png)
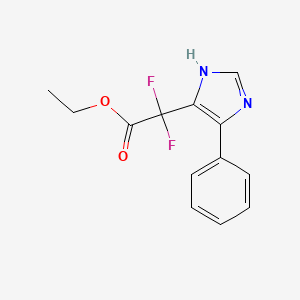

![2-fluoro-4-(7-(quinolin-7-ylMethyl)iMidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile](/img/structure/B14114762.png)
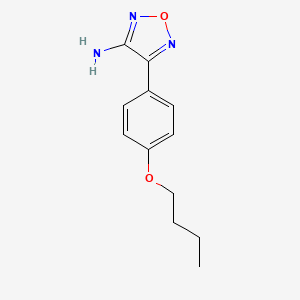
![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14114778.png)
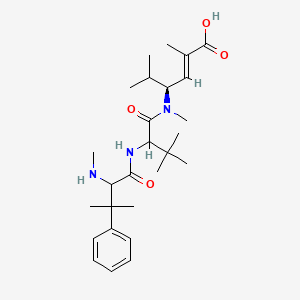
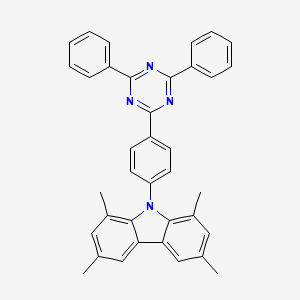
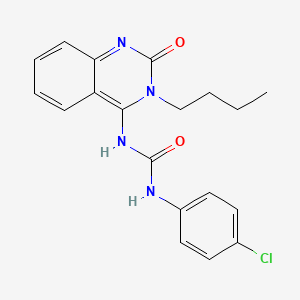
![1H-Indene-1-acetic acid, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-, Methyl ester](/img/structure/B14114791.png)

![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114793.png)
